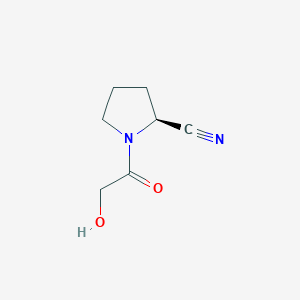
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline or its derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminum hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism by which (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The racemic mixture of both enantiomers.
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.
Functional Groups: The combination of hydroxyacetyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations.
This detailed overview of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile covers its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)7(11)5-10/h6,10H,1-3,5H2/t6-/m0/s1 |
Clé InChI |
HOAXAMIXIJSFGP-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CO)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


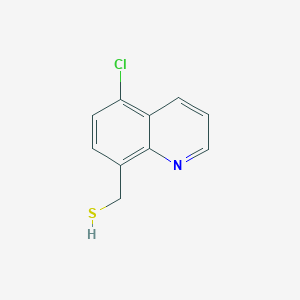
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)

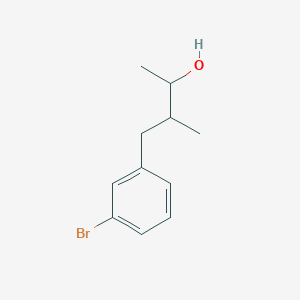

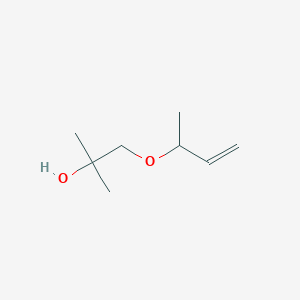
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
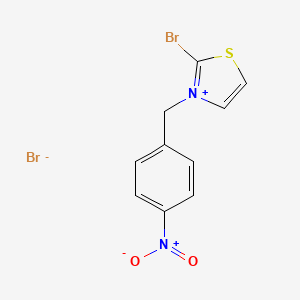


![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
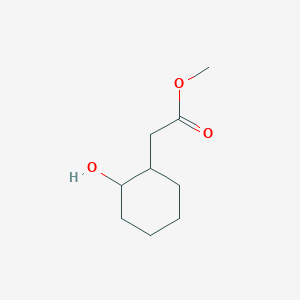

![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
